An In-depth Technical Guide to the Physicochemical Properties of (4-Aminobenzyl)(triphenyl)phosphonium
An In-depth Technical Guide to the Physicochemical Properties of (4-Aminobenzyl)(triphenyl)phosphonium
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of (4-Aminobenzyl)(triphenyl)phosphonium
(4-Aminobenzyl)(triphenyl)phosphonium salts belong to the class of quaternary phosphonium salts, which are widely recognized for their utility as Wittig reagents in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2] The triphenylphosphonium moiety imparts lipophilic character, which can facilitate cell membrane transport, making these compounds interesting candidates for biological studies and drug delivery applications.[3][4] The presence of a primary amino group on the benzyl ring introduces a site for further functionalization, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.[5][6] For instance, the amino group can be acylated, alkylated, or used as a handle for conjugation to other molecules.
The reactivity of the corresponding ylide, generated by deprotonation of the benzylic position, is influenced by the electronic nature of the substituent on the aromatic ring. The electron-donating nature of the amino group is expected to modulate the stability and nucleophilicity of the ylide, thereby influencing the stereoselectivity and efficiency of the Wittig reaction.[1] This guide will provide the foundational physicochemical data necessary to explore these applications.
Synthesis and Structural Elucidation
The synthesis of benzyltriphenylphosphonium salts is typically achieved through the quaternization of triphenylphosphine with a corresponding benzyl halide.[7][8] For the preparation of (4-Aminobenzyl)(triphenyl)phosphonium bromide, a common and effective method involves the reaction of 4-(bromomethyl)aniline with triphenylphosphine. However, the amino group may require protection to prevent side reactions, or the reaction conditions must be carefully controlled.
An alternative approach involves the reduction of the corresponding nitro compound, (4-Nitrobenzyl)(triphenyl)phosphonium bromide, which is commercially available.[9]
General Synthetic Protocol (via Nucleophilic Substitution)
This protocol is adapted from general procedures for the synthesis of substituted benzyltriphenylphosphonium bromides.[7][8]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for (4-Aminobenzyl)(triphenyl)phosphonium bromide.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(bromomethyl)aniline (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate indicates the progress of the reaction.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain (4-Aminobenzyl)(triphenyl)phosphonium bromide as a white to off-white solid.
Causality Behind Experimental Choices:
-
Anhydrous Toluene: Toluene is a suitable solvent for this reaction as it is relatively non-polar and allows for heating to reflux, which is necessary to drive the SN2 reaction to completion. The use of an anhydrous solvent is crucial to prevent hydrolysis of the benzyl bromide and potential side reactions with the phosphine.
-
Excess Triphenylphosphine: A slight excess of triphenylphosphine is used to ensure the complete consumption of the benzyl bromide.
-
Washing with Diethyl Ether: Diethyl ether is a good solvent for washing the product as the phosphonium salt is insoluble in it, while unreacted triphenylphosphine and other non-polar impurities are soluble.
Physicochemical Properties
Due to the limited availability of direct experimental data for (4-Aminobenzyl)(triphenyl)phosphonium, the following table includes data for closely related substituted benzyltriphenylphosphonium salts for comparative purposes. The properties of the 4-amino derivative can be reasonably inferred from these trends.
Table 1: Physicochemical Properties of Substituted Benzyltriphenylphosphonium Salts
| Property | (4-Aminobenzyl)(triphenyl)phosphonium bromide (Estimated) | (2-Aminobenzyl)(triphenyl)phosphonium bromide | (4-Bromobenzyl)(triphenyl)phosphonium bromide | (4-Chlorobenzyl)(triphenyl)phosphonium chloride | (4-Nitrobenzyl)(triphenyl)phosphonium bromide |
| Molecular Formula | C₂₅H₂₃BrNP | C₂₅H₂₃BrNP | C₂₅H₂₁Br₂P | C₂₅H₂₁Cl₂P | C₂₅H₂₁BrNO₂P |
| Molecular Weight ( g/mol ) | 448.34 | 448.34[10] | 512.22[3] | 423.31[11] | 478.32[9] |
| Appearance | White to off-white solid | - | White to off-white powder[3][12] | White powder[13] | White to light yellow powder[9] |
| Melting Point (°C) | >250 (dec.) | 245 (dec.)[14] | 270-280[3] | >300 (lit.)[11] | 275 (dec.)[9] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, DMF)[15][16]; sparingly soluble in water; insoluble in non-polar solvents (e.g., ether, hexanes). | - | Soluble in polar organic solvents like acetone and methanol; less soluble in non-polar solvents.[15] | - | Soluble in Methanol.[9] |
| pKa (of the anilinium ion) | ~4-5 (in water, estimated) | - | - | - | - |
Spectral Characterization
Spectroscopic techniques are essential for the structural confirmation and purity assessment of (4-Aminobenzyl)(triphenyl)phosphonium salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Expected ¹H NMR Spectral Features for (4-Aminobenzyl)(triphenyl)phosphonium bromide (in DMSO-d₆):
-
Triphenylphosphonium Protons: A complex multiplet in the range of δ 7.5-8.0 ppm, integrating to 15 protons.
-
Benzyl CH₂ Protons: A doublet around δ 5.0-5.5 ppm, with a characteristic coupling to the phosphorus atom (²JP-H ≈ 15 Hz).
-
Aromatic Protons (Benzyl Ring): Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Amino Protons: A broad singlet, the chemical shift of which is dependent on concentration and temperature, typically in the range of δ 4.0-6.0 ppm.
Expected ¹³C NMR Spectral Features for (4-Aminobenzyl)(triphenyl)phosphonium bromide (in DMSO-d₆):
-
Triphenylphosphonium Carbons: Multiple signals in the aromatic region (δ 115-135 ppm), with characteristic C-P couplings.
-
Benzyl CH₂ Carbon: A doublet around δ 30-35 ppm, with a large one-bond C-P coupling constant (¹JC-P).
-
Aromatic Carbons (Benzyl Ring): Four signals corresponding to the substituted benzene ring, with the carbon attached to the amino group appearing at a lower chemical shift (more shielded) and the carbon attached to the CH₂P⁺ group showing a C-P coupling.
Infrared (IR) Spectroscopy
The FTIR spectrum is useful for identifying the key functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands for (4-Aminobenzyl)(triphenyl)phosphonium bromide
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amino) | 3300-3500 | Two bands (symmetric and asymmetric stretching) for a primary amine, medium intensity. |
| C-H Stretch (Aromatic) | 3000-3100 | Sharp, medium to weak bands. |
| C-H Stretch (Aliphatic - CH₂) | 2850-2960 | Sharp, medium to weak bands. |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple sharp bands of varying intensity. |
| P-C Stretch (P-Ph) | ~1440 | Sharp, strong band. |
| C-N Stretch | 1250-1350 | Medium to strong band. |
| Phenyl out-of-plane bending | 690-770 | Strong bands characteristic of monosubstituted benzene rings of the triphenylphosphine moiety. |
Reactivity and Applications
The primary application of (4-Aminobenzyl)(triphenyl)phosphonium salts is in the Wittig reaction to synthesize 4-aminostilbenes and related compounds.[1] The amino group allows for further chemical modifications, making it a versatile building block.
Diagram of the Wittig Reaction:
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. [4-(Methoxycarbonyl)benzyl]triphenylphosphonium bromide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. (2-Aminobenzyl)triphenylphosphonium bromide | C25H23BrNP | CID 10961315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (4-Chlorobenzyl)triphenylphosphonium chloride 98 1530-39-8 [sigmaaldrich.com]
- 12. (4-Bromobenzyl)triphenylphosphonium bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. chemimpex.com [chemimpex.com]
- 14. labsolu.ca [labsolu.ca]
- 15. CAS 51044-13-4: (4-Bromobenzyl)triphenylphosphonium bromide [cymitquimica.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
